4-Chloro-2-(perfluoropropyl)pyridine

Description

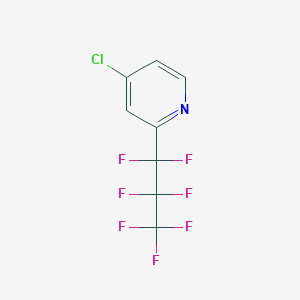

4-Chloro-2-(perfluoropropyl)pyridine is a halogenated pyridine derivative featuring a chloro substituent at the 4-position and a perfluoropropyl group (-CF₂CF₂CF₃) at the 2-position. The perfluorinated chain confers unique properties, including enhanced lipophilicity, chemical stability, and resistance to metabolic degradation, making it valuable in agrochemical and pharmaceutical research . Its synthesis likely involves palladium-catalyzed coupling or nucleophilic substitution, similar to methods used for trifluoromethyl-substituted pyridines .

Properties

IUPAC Name |

4-chloro-2-(1,1,2,2,3,3,3-heptafluoropropyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF7N/c9-4-1-2-17-5(3-4)6(10,11)7(12,13)8(14,15)16/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAXXFLQMZHILP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80895698 | |

| Record name | 4-Chloro-2-(heptafluoropropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1816283-32-5 | |

| Record name | 4-Chloro-2-(heptafluoropropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Compounds Compared :

- 4-Chloro-2-(trifluoromethyl)pyridine (C₅H₃ClF₃N)

- 4-Chloro-2-[1-(trifluoromethyl)cyclopropyl]pyridine (C₉H₆ClF₃N)

- 4-Chloro-2-(2-fluorophenyl)pyridine (C₁₁H₆ClF₂N)

Lipophilicity: Fluorinated substituents significantly increase lipophilicity. For example, 4-chloro-2-(trifluoromethyl)pyridine (log k ≈ 3.2 via HPLC) is more lipophilic than non-fluorinated analogs, a trend expected to be even more pronounced in 4-Chloro-2-(perfluoropropyl)pyridine due to its longer perfluorinated chain .

Spectroscopic Properties :

- NMR : The perfluoropropyl group induces deshielding in adjacent protons. For instance, in (±)-4-chloro-2-(isopropylphenyl)pyridine, the chloro substituent causes a downfield shift to δ 165.49 (¹³C NMR), while fluorinated groups further perturb electronic environments .

- HRMS : Accurate mass data for analogs (e.g., [M+H]+ 282.1853 for a chloro-pyridine derivative) confirm molecular stability, a feature critical for drug design .

Data Tables

Table 1: Comparative Physicochemical Properties

*Estimated based on fluorinated analog trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.